K-Ras-IN-2

Description

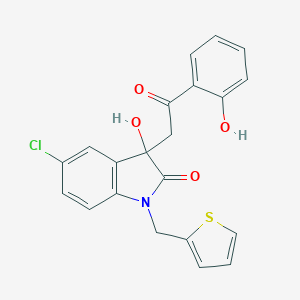

Structure

3D Structure

Propriétés

Numéro CAS |

905794-70-9 |

|---|---|

Formule moléculaire |

C21H16ClNO4S |

Poids moléculaire |

413.9g/mol |

Nom IUPAC |

5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)indol-2-one |

InChI |

InChI=1S/C21H16ClNO4S/c22-13-7-8-17-16(10-13)21(27,11-19(25)15-5-1-2-6-18(15)24)20(26)23(17)12-14-4-3-9-28-14/h1-10,24,27H,11-12H2 |

Clé InChI |

WLAREOJAPKFAIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CS4)O)O |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CS4)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a K-Ras Inhibitor: A Case Study of Sotorasib (AMG 510)

Disclaimer: Initial searches for a chemical entity named "K-Ras-IN-2" did not yield any publicly available information. This suggests that "this compound" may be a placeholder, an internal compound designation not yet in the public domain, or a misnomer. To fulfill the core requirements of your request for a detailed technical guide on a K-Ras inhibitor, this document provides a comprehensive overview of Sotorasib (AMG 510) , the first FDA-approved inhibitor of KRAS G12C. Sotorasib serves as a well-documented and clinically relevant example for researchers, scientists, and drug development professionals.

Introduction to K-Ras and the Significance of Sotorasib

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This process regulates critical cellular functions, including proliferation, differentiation, and survival.[2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to a constitutively active protein that promotes uncontrolled cell growth.[3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface.

The discovery of a cryptic groove in the switch-II region of the KRAS G12C mutant protein was a landmark achievement, paving the way for the development of targeted inhibitors.[3][5] Sotorasib (AMG 510) is a first-in-class, orally bioavailable, and irreversible inhibitor of KRAS G12C.[3][6] Its development and subsequent approval by the FDA in May 2021 for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) marked a new era in precision oncology.[3][7]

Chemical Structure and Properties of Sotorasib

Sotorasib is a complex heterocyclic molecule designed for high affinity and specificity to the KRAS G12C mutant protein.[8]

| Property | Value |

| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one[8] |

| Chemical Formula | C₃₀H₃₀F₂N₆O₃[9] |

| Molecular Weight | 560.6 g/mol [8] |

| CAS Number | 2296729-00-3[3] |

| SMILES | C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C[8] |

| Solubility | 1.3 mg/mL at pH 1.2, 0.03 mg/mL at pH 6.8[8] |

| pKa | 8.06, 4.56[8] |

Mechanism of Action

Sotorasib functions by covalently and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein (G12C).[10] This interaction occurs within the switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state.[5][9] By forming this covalent bond, sotorasib locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[4][10] This, in turn, blocks the activation of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), thereby inhibiting cancer cell proliferation and promoting apoptosis.[3][6][7]

Preclinical and Clinical Efficacy

Sotorasib has demonstrated significant anti-tumor activity in both preclinical models and clinical trials.

Preclinical Data

In preclinical studies, sotorasib has shown potent and selective inhibition of KRAS G12C-mutant cell lines.

| Assay Type | Cell Lines | Endpoint | Result (IC₅₀/GI₅₀) |

| Cell Viability | Various KRAS G12C cell lines | IC₅₀ | 0.004 µM to 0.032 µM[7] |

| Cell Proliferation | NCI-H358, NCI-H23, SW837 | GI₅₀ | ~0.1–0.5 µM[9] |

| p-ERK Inhibition | KRAS G12C-mutant NSCLC cells | IC₅₀ | 68 nM |

Clinical Trial Data (CodeBreaK 100)

The CodeBreaK 100 trial was a pivotal phase 1/2 study that evaluated the safety and efficacy of sotorasib in patients with KRAS G12C-mutated solid tumors.[11][12]

| Parameter | NSCLC Cohort (Phase 2)[11][13] | Colorectal Cancer Cohort (Phase 1)[14] |

| Objective Response Rate (ORR) | 37.1% | 7.1% |

| Disease Control Rate (DCR) | 80.6% | 73.8% |

| Median Progression-Free Survival (PFS) | 6.8 months | 4.0 months |

| Median Duration of Response (DoR) | 11.1 months | 6.9 months |

Experimental Protocols

The characterization of KRAS inhibitors like sotorasib involves a suite of biochemical and cell-based assays.

Biochemical Assays

-

Homogeneous Time-Resolved Fluorescence (HTRF) Nucleotide Exchange Assay: This assay is used to identify compounds that prevent the exchange of fluorescently labeled GDP for GTP on the KRAS protein, often mediated by the guanine nucleotide exchange factor SOS1.[2][15] The assay monitors the increase in HTRF signal upon GTP binding to KRAS.

-

Surface Plasmon Resonance (SPR): SPR is employed to measure the binding kinetics (kₒₙ and kₒff) and affinity (K₋) of the inhibitor to the KRAS protein in real-time.

-

NanoBRET™ Target Engagement Assay: This cell-based assay determines the direct binding of the compound to the KRAS protein within living cells, providing a more physiologically relevant measure of target engagement.[15]

Cell-Based Assays

-

Cell Viability/Proliferation Assays: Standard assays such as CellTiter-Glo® are used to assess the effect of the inhibitor on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation versus wild-type or other mutant KRAS cell lines.[7]

-

Western Blotting for Phospho-ERK: The inhibition of the MAPK pathway is a key indicator of sotorasib's activity. Western blotting is used to measure the levels of phosphorylated ERK (p-ERK), a downstream effector of KRAS, in cell lysates after treatment with the inhibitor.[9]

-

3D Spheroid Cultures: To better mimic the tumor microenvironment, cancer cells are grown in 3D spheroid cultures. The effect of the inhibitor on the growth and viability of these spheroids is then assessed.[15]

In Vivo Studies

-

Xenograft and Syngeneic Mouse Models: Human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised or immunocompetent mice, respectively. The mice are then treated with the inhibitor (e.g., via oral gavage), and tumor growth is monitored over time to assess efficacy.[9]

Resistance Mechanisms

Despite the initial success of sotorasib, acquired resistance can emerge. Mechanisms of resistance can include:

-

Upstream Reactivation: Mutations or amplification of receptor tyrosine kinases (RTKs) such as EGFR or FGFR.[7]

-

Downstream Mutations: Alterations in genes downstream of KRAS in the MAPK pathway, such as BRAF or MEK.[7]

-

Bypass Mechanisms: Activation of parallel signaling pathways, such as the PI3K-AKT pathway, through mutations in genes like PTEN or PIK3CA.[7]

-

Histological Transformation: Changes in the tumor cell type, for example, from lung adenocarcinoma to squamous cell carcinoma.

Conclusion

Sotorasib represents a major breakthrough in the treatment of KRAS G12C-mutated cancers, validating KRAS as a druggable target. This technical guide provides an overview of its chemical properties, mechanism of action, efficacy data, and the experimental approaches used for its characterization. Understanding these aspects is crucial for the ongoing development of next-generation KRAS inhibitors and for devising strategies to overcome resistance. The journey to effectively target all KRAS-mutant cancers is still underway, but the success of sotorasib has provided a powerful roadmap for future research and drug development in this critical area of oncology.

References

- 1. m.youtube.com [m.youtube.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 4. Bioinformatics and Experimental Validation for Identifying Biomarkers Associated with AMG510 (Sotorasib) Resistance in KRASG12C-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 11. targetedonc.com [targetedonc.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. amgen.com [amgen.com]

- 14. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | MD Anderson Cancer Center [mdanderson.org]

- 15. reactionbiology.com [reactionbiology.com]

The Core Mechanism of K-Ras-IN-2 and Analogs: A Technical Guide to Covalent Inhibition of Oncogenic K-Ras G12C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core covalent binding mechanism of K-Ras inhibitors targeting the G12C mutation, exemplified by compounds in the class of K-Ras-IN-2. It provides a detailed overview of the molecular interactions, the affected signaling pathways, comprehensive experimental protocols for characterization, and a summary of key quantitative data.

Introduction: Targeting the "Undruggable" K-Ras

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, direct inhibition of K-Ras was considered an insurmountable challenge due to its high affinity for GTP and the lack of well-defined binding pockets. The discovery of a cryptic, allosteric pocket in the switch-II region of the K-Ras G12C mutant has ushered in a new era of targeted therapy. Covalent inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), have demonstrated the clinical viability of this approach, offering a blueprint for the mechanism of action for compounds like this compound.

These inhibitors selectively and irreversibly bind to the mutant cysteine at position 12, locking the K-Ras protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby abrogating the oncogenic signaling that drives tumor proliferation and survival.

The Covalent Binding Mechanism of K-Ras G12C Inhibitors

The cornerstone of the therapeutic strategy against K-Ras G12C is the covalent modification of the mutant cysteine residue. This process can be broken down into several key steps:

-

Recognition of the Inactive State: K-Ras G12C inhibitors are designed to specifically recognize and bind to the protein when it is in its inactive, GDP-bound conformation. In this state, a shallow pocket, known as the switch-II pocket (S-IIP), becomes accessible.

-

Non-covalent Binding: The inhibitor initially forms non-covalent interactions with residues within the S-IIP. These interactions, which may include hydrogen bonds and van der Waals forces, correctly orient the reactive group of the inhibitor.

-

Covalent Bond Formation: The key event is the nucleophilic attack by the thiol group of the cysteine-12 residue on an electrophilic "warhead" on the inhibitor molecule, commonly an acrylamide. This results in the formation of an irreversible covalent bond.

-

Allosteric Inhibition: By covalently occupying the S-IIP, the inhibitor allosterically modulates the conformation of K-Ras. It locks the switch-I and switch-II regions in a state that is incompatible with the binding of guanine nucleotide exchange factors (GEFs), such as SOS1. This prevents the exchange of GDP for GTP, thus trapping K-Ras G12C in its "off" state.

-

Inhibition of Downstream Signaling: In its inactive, inhibitor-bound state, K-Ras G12C is unable to engage with and activate its downstream effector proteins, most notably RAF kinases. This leads to the suppression of the mitogen-activated protein kinase (MAPK) pathway, evidenced by a decrease in the phosphorylation of MEK and ERK.

Signaling Pathway: K-Ras Activation and Covalent Inhibition

The following diagram illustrates the central role of K-Ras in cell signaling and the mechanism of its inhibition by covalent binders.

Caption: K-Ras signaling pathway and mechanism of covalent inhibition.

Quantitative Data for K-Ras G12C Covalent Inhibitors

The following table summarizes key quantitative data for well-characterized K-Ras G12C covalent inhibitors. This data is essential for comparing the potency and efficacy of different compounds.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Sotorasib (AMG 510) | K-Ras G12C | Cell-based p-ERK | 1.9 | - | [1] |

| Biochemical (SOS1-cat) | 9.9 | - | [1] | ||

| Adagrasib (MRTX849) | K-Ras G12C | Cell-based p-ERK | 7 | - | [2] |

| Biochemical | 3.7 (KI) | - | [3] | ||

| ARS-1620 | K-Ras G12C | Cell-based p-ERK | 180 | - | [2] |

| Biochemical (SOS1-cat) | 10 | - | [4] | ||

| D-1553 | K-Ras G12C | Cell-based p-ERK | 1.3 | - | [2] |

| LY3537982 | K-Ras G12C | Cell-based p-ERK | 2.5 | - | [2] |

IC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the characterization of K-Ras G12C covalent inhibitors. Below are representative protocols for key in vitro assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for K-Ras G12C/SOS1 Interaction

This assay measures the ability of an inhibitor to disrupt the interaction between K-Ras G12C and the GEF protein SOS1.

Materials:

-

His-tagged human K-Ras G12C protein

-

GST-tagged human SOS1 protein

-

Anti-His antibody labeled with Europium cryptate (donor)

-

Anti-GST antibody labeled with XL665 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)

-

GTPγS

-

Test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Dispense 2 µL of each compound dilution into the wells of a 384-well plate.

-

Protein Preparation: Prepare a mixture of His-K-Ras G12C and GTPγS in assay buffer and incubate for 30 minutes at room temperature to allow for nucleotide loading.

-

Protein Addition: Add 4 µL of the K-Ras G12C/GTPγS mixture and 4 µL of GST-SOS1 to each well.

-

Detection Antibody Addition: Prepare a mixture of the anti-His-Europium and anti-GST-XL665 antibodies in detection buffer. Add 10 µL of this mixture to each well.

-

Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the compound concentration to determine the IC50 value.

AlphaLISA Assay for K-Ras G12C/GTP Binding

This assay quantifies the ability of an inhibitor to prevent the binding of GTP to K-Ras G12C.

Materials:

-

Biotinylated-GTP

-

His-tagged human K-Ras G12C protein

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

AlphaLISA assay buffer

-

Test compounds

-

384-well white OptiPlates

-

AlphaLISA-compatible plate reader

Procedure:

-

Compound and Protein Incubation: In a 384-well plate, add 2.5 µL of the test compound, followed by 2.5 µL of His-K-Ras G12C. Incubate for 30 minutes at room temperature.

-

Biotinylated-GTP Addition: Add 2.5 µL of Biotinylated-GTP to each well.

-

Bead Addition: Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in assay buffer. Add 2.5 µL of this bead mixture to each well under subdued light.

-

Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaLISA-compatible reader.

-

Data Analysis: Plot the AlphaLISA signal against the compound concentration to calculate the IC50.

Mass Spectrometry for Confirmation of Covalent Modification

This method directly confirms the covalent binding of the inhibitor to K-Ras G12C.

Materials:

-

Purified K-Ras G12C protein

-

Test compound

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Formic acid (to quench the reaction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Reaction Setup: Incubate a solution of K-Ras G12C (e.g., 5 µM) with an excess of the test compound (e.g., 50 µM) in reaction buffer.

-

Incubation: Allow the reaction to proceed for a defined time course (e.g., 0, 15, 30, 60 minutes) at room temperature.

-

Quenching: At each time point, quench the reaction by adding formic acid to a final concentration of 0.1%.

-

LC-MS Analysis: Inject the quenched sample into an LC-MS system. Separate the protein from unbound compound using a suitable C4 column.

-

Data Acquisition and Analysis: Acquire the mass spectrum of the intact protein. The mass of the unmodified K-Ras G12C will be known. Covalent modification will result in a mass shift equal to the molecular weight of the inhibitor. The percentage of modified protein can be calculated from the relative intensities of the peaks corresponding to the unmodified and modified protein.

Conclusion

The development of covalent inhibitors targeting K-Ras G12C represents a landmark achievement in oncology drug discovery. A thorough understanding of the binding mechanism, the ability to quantify inhibitor potency through robust assays, and the direct confirmation of covalent target engagement are all critical components of the research and development process. The methodologies and data presented in this guide provide a framework for the continued investigation and optimization of this promising class of cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

An In-depth Technical Guide to the Irreversible Inhibition of K-Ras G12C

This guide provides a detailed overview of the core principles, experimental validation, and quantitative assessment of irreversible inhibitors targeting the G12C mutant of the Kirsten Rat Sarcoma (K-Ras) oncoprotein. Given the absence of a widely recognized inhibitor named "K-Ras-IN-2" in the scientific literature, this document will focus on a well-characterized and clinically significant irreversible inhibitor, Adagrasib (MRTX849) , as a representative example to illustrate the concepts and methodologies.

Introduction to K-Ras G12C as a Therapeutic Target

K-Ras is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2] This mutation impairs the intrinsic GTPase activity of K-Ras, trapping it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1]

The presence of a reactive cysteine residue in the K-Ras G12C mutant offers a unique opportunity for targeted therapy. Irreversible covalent inhibitors are designed to form a permanent bond with this cysteine, locking the K-Ras protein in an inactive conformation and preventing its interaction with downstream effectors.[2]

Mechanism of Irreversible Inhibition by Adagrasib (MRTX849)

Adagrasib is a potent and selective small-molecule inhibitor that exemplifies the mechanism of irreversible K-Ras G12C inhibition.[3] Its mode of action involves several key steps:

-

State-Dependent Binding : Adagrasib specifically recognizes and binds to the inactive, GDP-bound conformation of K-Ras G12C.[3][4]

-

Covalent Bond Formation : The inhibitor possesses an electrophilic warhead that forms an irreversible covalent bond with the nucleophilic thiol group of the mutant cysteine (C12).[3]

-

Trapping in the Inactive State : This covalent modification locks K-Ras G12C in the inactive GDP-bound state, preventing the SOS1-mediated nucleotide exchange to the active GTP-bound form.[3][4]

-

Inhibition of Downstream Signaling : By sequestering K-Ras G12C in an inactive state, Adagrasib effectively blocks downstream signaling pathways that drive tumor growth and proliferation.

This mechanism is highly selective for the G12C mutant, sparing the wild-type K-Ras protein, which lacks the target cysteine residue.

References

- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12C Inhibitor Shows Activity in Solid Tumors, Lung Cancer - The ASCO Post [ascopost.com]

- 3. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

A Technical Guide to the Preclinical Evaluation of K-Ras G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, yet for decades, KRAS was considered "undruggable." The discovery of a specific mutation, G12C, which introduces a cysteine residue at codon 12, has created a unique opportunity for targeted therapy. This has led to the development of covalent inhibitors that bind to this mutant cysteine, locking the KRAS protein in an inactive state. This technical guide provides an in-depth overview of the role and preclinical evaluation of K-Ras G12C inhibitors, using the research compound BI-0474 as a representative example. It outlines the critical biochemical, cellular, and in vivo experimental protocols required to characterize such inhibitors, presents key quantitative data in a structured format, and illustrates the underlying molecular pathways and experimental workflows.

The K-Ras G12C Oncoprotein: Mechanism and Therapeutic Rationale

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP loading (activation), and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis (inactivation).[2] Oncogenic mutations, such as G12C, impair the ability of GAPs to stimulate GTP hydrolysis, causing the protein to accumulate in the active, signal-promoting state.[1] This leads to constitutive activation of downstream pro-survival and proliferative signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][4]

K-Ras G12C inhibitors are designed to exploit the unique cysteine residue. They form an irreversible, covalent bond with this cysteine, which is accessible only when the protein is in its inactive, GDP-bound state. This action traps the KRAS G12C oncoprotein in the "off" state, preventing its reactivation by GEFs and effectively shutting down downstream oncogenic signaling.[3][5]

Preclinical Evaluation Workflow

A systematic, multi-tiered approach is essential to comprehensively characterize a novel K-Ras G12C inhibitor. The workflow progresses from initial biochemical validation of target binding and functional inhibition to cellular assays confirming on-target activity and anti-proliferative effects, culminating in in vivo models to assess efficacy and pharmacodynamics.

Biochemical Characterization Protocols & Data

The initial step is to confirm direct binding and functional inhibition of the KRAS G12C protein in a cell-free environment.

Key Experimental Protocols

-

Protein-Protein Interaction (PPI) Assay (e.g., AlphaScreen): This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C and a key upstream (e.g., SOS1) or downstream (e.g., RAF1) partner.

-

Protocol: Recombinant, tagged KRAS G12C (e.g., GST-tagged) and a tagged interactor protein (e.g., His-tagged SOS1) are incubated with donor and acceptor beads. In the absence of an inhibitor, protein interaction brings the beads into proximity, generating a signal. The inhibitor is titrated to determine the concentration that disrupts this interaction (IC50).[2]

-

-

Nucleotide Exchange Assay (e.g., TR-FRET): This assay measures the inhibition of GEF-mediated exchange of fluorescently labeled GDP for GTP.[6]

-

Protocol: Recombinant KRAS G12C is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP).[6] The GEF protein (e.g., SOS1) and unlabeled GTP are added in the presence of varying concentrations of the inhibitor. An effective inhibitor will "lock" KRAS in the GDP-bound state, preventing the release of the fluorescent GDP and thus maintaining a high fluorescence signal.[6]

-

Representative Data

The following table summarizes the biochemical profile for the representative K-Ras G12C inhibitor, BI-0474.

| Assay Type | Target Protein | Metric | Result | Selectivity vs. G12D |

| PPI Assay | KRAS G12C::SOS1 | IC50 | 7.0 nM[7] | >2,500-fold[2] |

| PPI Assay | KRAS G12D::SOS1 | IC50 | 18,000 nM[2] | - |

Cell-Based Assay Protocols & Data

The next phase validates the inhibitor's activity within a cellular context, confirming target engagement, pathway modulation, and anti-cancer effects.

Key Experimental Protocols

-

Western Blot for Pathway Modulation: This is a fundamental assay to demonstrate that target inhibition translates to reduced downstream signaling.

-

Protocol: KRAS G12C mutant cancer cells (e.g., NCI-H358) are treated with a dose-response of the inhibitor for a set time (e.g., 2-24 hours). Cells are lysed, and protein extracts are separated by SDS-PAGE.[8] Antibodies against phosphorylated ERK (p-ERK) and total ERK are used to visualize the specific inhibition of the MAPK pathway.[9]

-

-

Cell Proliferation Assay: This assay quantifies the inhibitor's effect on cancer cell growth.

-

Protocol: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for 72-120 hours. Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The EC50 (half-maximal effective concentration) for growth inhibition is then calculated.[10]

-

-

Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement in intact cells.

-

Protocol: Cells are treated with the inhibitor or vehicle.[8] The cells are then heated across a temperature gradient, followed by lysis and separation of soluble and aggregated proteins. Covalent binding of the inhibitor stabilizes the KRAS G12C protein, resulting in a higher melting temperature compared to the vehicle-treated control, which can be detected by Western blot.[8]

-

Representative Data

The following table summarizes the cellular activity for the representative K-Ras G12C inhibitor, BI-0474.

| Assay Type | Cell Line (Mutation) | Metric | Result |

| Anti-Proliferation | NCI-H358 (KRAS G12C) | EC50 | 26 nM[10] |

| Anti-Proliferation | GP2D (KRAS G12D) | EC50 | 4,500 nM[2] |

In Vivo Efficacy Protocols & Data

The final stage of preclinical evaluation involves testing the inhibitor in animal models to assess its anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Key Experimental Protocols

-

Cell Line-Derived Xenograft (CDX) Model: This is a standard model to test in vivo efficacy.

-

Protocol: Immunocompromised mice (e.g., NMRI nude or NSG) are subcutaneously injected with a KRAS G12C mutant human cancer cell line (e.g., NCI-H358, MiaPaCa-2).[10][11] Once tumors reach a specified volume (e.g., 150-250 mm³), mice are randomized into vehicle and treatment groups. The inhibitor is administered daily (e.g., via oral gavage or intraperitoneal injection).[11] Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[11]

-

-

Pharmacodynamic (PD) Analysis: This analysis confirms target modulation within the tumor tissue.

-

Protocol: Following a short course of treatment in a CDX model, tumors are harvested at various time points post-dose.[12] Tumor lysates can be analyzed by mass spectrometry to quantify the percentage of KRAS G12C that is covalently bound by the inhibitor (% occupancy).[12] Additionally, lysates can be analyzed by Western blot or immunohistochemistry (IHC) for p-ERK to confirm downstream pathway inhibition in the tumor.[12]

-

Representative Data

The following table summarizes the in vivo efficacy for the representative K-Ras G12C inhibitor, BI-0474.

| Model Type | Cell Line | Dosing Regimen | Efficacy Outcome | PD Biomarker Modulation |

| CDX Model | NCI-H358 | 40 mg/kg, i.p., daily | Significant anti-tumor activity[10] | Reduction of RAS-GTP and p-ERK levels; induction of apoptosis in vivo[2] |

Signaling Pathways and Resistance Mechanisms

While K-Ras G12C inhibitors are effective, tumors can develop resistance through various mechanisms. Understanding these pathways is crucial for developing combination therapies.

Key Signaling Pathways

The primary oncogenic output of active KRAS is through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which together drive cell cycle progression, proliferation, and survival.

References

- 1. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver [mdpi.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. selleckchem.com [selleckchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to K-Ras-IN-2 and Downstream Signaling Pathways

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "K-Ras-IN-2". Therefore, this document serves as a technical guide for a representative, hypothetical irreversible covalent inhibitor of K-Ras G12C, which we will refer to as this compound. The data and protocols presented herein are illustrative and compiled from published research on well-characterized K-Ras G12C inhibitors such as sotorasib and adagrasib.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream signaling pathways.

This compound is a hypothetical, highly selective, and orally bioavailable irreversible covalent inhibitor of K-Ras G12C. It is designed to specifically target the mutant cysteine residue, thereby locking the K-Ras G12C protein in an inactive, GDP-bound conformation. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on downstream signaling, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions by forming a covalent bond with the thiol group of the cysteine residue at position 12 of the mutant K-Ras protein. This interaction is highly specific for the G12C mutant, as wild-type K-Ras lacks a cysteine at this position. The inhibitor binds to a cryptic pocket, termed the switch-II pocket, which is accessible in the inactive GDP-bound state of K-Ras G12C. By covalently modifying Cys12, this compound prevents the exchange of GDP for GTP, thus trapping the oncoprotein in its "off" state and inhibiting its downstream signaling functions.

Quantitative Data

The following tables summarize representative quantitative data for the efficacy of a K-Ras G12C inhibitor, herein referred to as this compound, in biochemical and cellular assays. These values are compiled from literature on well-characterized K-Ras G12C inhibitors.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | Value | Conditions |

| Biochemical Binding Assay | KD vs. K-Ras G12C-GDP | 9.59 nM | Recombinant protein |

| Nucleotide Exchange Assay | IC50 vs. SOS1-mediated GTP exchange | ~5 nM | In vitro assay with recombinant proteins |

Table 2: Cellular Activity of this compound in K-Ras G12C Mutant Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (2D Cell Viability, 72h) | IC50 (p-ERK Inhibition, 24h) |

| NCI-H358 | Non-Small Cell Lung Cancer | ~6 nM | Single-digit nM |

| MIA PaCa-2 | Pancreatic Cancer | ~9 nM | Single-digit nM |

| H23 | Non-Small Cell Lung Cancer | ~81 nM | Not reported |

| SW1573 | Non-Small Cell Lung Cancer | ~973 nM | Not reported |

| H2122 | Non-Small Cell Lung Cancer | Not reported | Single-digit nM |

Note: IC50 values can vary depending on the specific assay conditions and cell culture techniques.

Downstream Signaling Pathways

Activated K-Ras (GTP-bound) initiates signaling through multiple downstream effector pathways, the most critical of which are the RAF-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.[1] These pathways regulate fundamental cellular processes, and their constitutive activation by mutant K-Ras drives tumorigenesis.

RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival.[2] this compound, by locking K-Ras G12C in an inactive state, effectively suppresses the phosphorylation and activation of downstream components of this pathway, leading to a reduction in cell proliferation and tumor growth.

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical downstream effector of K-Ras, playing a key role in cell growth, metabolism, and survival. Inhibition of K-Ras G12C by this compound also leads to the downregulation of this pathway, contributing to its anti-tumor effects.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assay: K-Ras G12C-cRAF Binding Assay (TR-FRET)

Principle: This assay measures the ability of this compound to disrupt the interaction between activated K-Ras G12C and its effector protein, cRAF, using Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Methodology:

-

Recombinant, tag-labeled K-Ras G12C protein is pre-loaded with a non-hydrolyzable GTP analog (e.g., GppNHp) to maintain its active state.

-

The activated K-Ras G12C is incubated with a dilution series of this compound.

-

A recombinant, tag-labeled Ras-binding domain (RBD) of cRAF is added to the mixture.

-

TR-FRET detection reagents (a donor fluorophore-labeled antibody against the K-Ras tag and an acceptor fluorophore-labeled antibody against the cRAF tag) are added.

-

The plate is incubated to allow for binding equilibrium.

-

The TR-FRET signal is measured on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the K-Ras-cRAF interaction.

-

IC50 values are calculated from the dose-response curves.

Cell-Based Assay: Cell Viability (e.g., CellTiter-Glo®)

Principle: This assay determines the effect of this compound on the viability of cancer cell lines harboring the K-Ras G12C mutation.

Methodology:

-

K-Ras G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the wells.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.[3]

Cell-Based Assay: Western Blot for Downstream Signaling

Principle: This assay is used to confirm the on-target effect of this compound by measuring the phosphorylation status of key downstream signaling proteins like ERK.

Methodology:

-

K-Ras G12C mutant cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours).

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected.

-

The ratio of p-ERK to total ERK is quantified to assess the extent of pathway inhibition.[4]

Target Engagement Assay (Immunoaffinity LC-MS/MS)

Principle: This assay directly measures the extent to which this compound covalently binds to K-Ras G12C in a cellular or in vivo setting.[5][6]

Methodology:

-

Cells or tumor biopsies are treated with this compound.

-

Total protein is extracted from the samples.

-

The K-Ras protein (both inhibitor-bound and unbound) is enriched from the total protein lysate using an anti-RAS antibody.

-

The enriched protein is digested into peptides.

-

The resulting peptides, including the one containing Cys12 with or without the covalent modification, are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The ratio of the modified (drug-bound) peptide to the unmodified peptide is quantified to determine the percentage of target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a K-Ras G12C inhibitor like this compound.

Conclusion

This compound, as a representative covalent inhibitor of K-Ras G12C, exemplifies a promising therapeutic strategy for a significant subset of human cancers. Its mechanism of action, involving the irreversible inactivation of the mutant oncoprotein, leads to the effective suppression of key downstream signaling pathways, namely the MAPK and PI3K-AKT cascades. The comprehensive suite of biochemical and cellular assays described in this guide is essential for the characterization of such inhibitors, providing critical data on their potency, selectivity, and mechanism of action. Further preclinical and clinical development of K-Ras G12C inhibitors holds the potential to transform the treatment landscape for patients with these difficult-to-treat malignancies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Basis of K-Ras-IN-2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras and aberrant downstream signaling, driving tumor growth and resistance to therapy. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets. However, recent advances have led to the discovery of small molecules that can directly bind to K-Ras and modulate its activity. This technical guide provides an in-depth overview of the structural basis of inhibition for a specific small molecule inhibitor, K-Ras-IN-2.

This compound, also known as MDK-3017, was identified through a fragment-based screen using nuclear magnetic resonance (NMR) spectroscopy. It binds to a hydrophobic pocket on the surface of K-Ras, interfering with the interaction between K-Ras and its guanine nucleotide exchange factor (GEF), Son of Sevenless (Sos), thereby inhibiting the exchange of GDP for GTP and preventing K-Ras activation.[1] This document details the quantitative binding data, the experimental methodologies used to characterize this interaction, and the structural insights into its mechanism of action.

Quantitative Data Summary

The following table summarizes the binding affinity and inhibitory activity of this compound and its analogs as reported in the primary literature. These values were determined using various biophysical and biochemical assays.

| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) | Reference |

| This compound (Compound 15 ) | K-Ras (G12D) | NMR Spectroscopy | 1100 ± 200 | - | Sun Q, et al. Angew Chem Int Ed Engl. 2012. |

| Analog (Compound 8 ) | K-Ras (G12D) | NMR Spectroscopy | 1300 ± 300 | - | Sun Q, et al. Angew Chem Int Ed Engl. 2012. |

| Analog (Compound 13 ) | K-Ras (G12D) | NMR Spectroscopy | 300 ± 100 | - | Sun Q, et al. Angew Chem Int Ed Engl. 2012. |

| Analog (Compound 13 ) | K-Ras (G12D) | Sos-mediated nucleotide exchange | - | ~500 | Sun Q, et al. Angew Chem Int Ed Engl. 2012. |

Structural Basis of Inhibition

The inhibitory action of this compound is rooted in its ability to bind to a specific allosteric site on the K-Ras protein, thereby preventing the conformational changes necessary for its activation.

Binding Pocket

This compound binds to a shallow, hydrophobic pocket on K-Ras located between the Switch I and Switch II regions.[1] In the apo (unbound) form of K-Ras, this pocket is occupied by the side chain of residue Tyr-71. The binding of this compound displaces this tyrosine residue, highlighting the dynamic nature of this pocket. This binding site is distinct from the nucleotide-binding pocket, classifying this compound as an allosteric inhibitor.

Mechanism of Action

The binding of this compound to this allosteric site sterically hinders the interaction of K-Ras with the guanine nucleotide exchange factor (GEF) Sos.[1] Sos facilitates the exchange of GDP for GTP, a critical step in the activation of K-Ras. By blocking the K-Ras/Sos interaction, this compound effectively traps K-Ras in its inactive, GDP-bound state, thereby inhibiting downstream signaling.

Experimental Protocols

The characterization of this compound and its interaction with K-Ras involved several key experimental techniques. The detailed methodologies for these experiments are outlined below.

Protein Expression and Purification

Recombinant K-Ras (specifically the G12D mutant, residues 1-169) was expressed in Escherichia coli and purified for use in biophysical and biochemical assays.

-

Expression: The gene for human K-Ras(G12D) was cloned into a suitable expression vector (e.g., pET vector) with an N-terminal tag (e.g., His-tag) for purification. The vector was transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: Bacterial cultures were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. For production of 15N-labeled protein for NMR studies, cells were grown in M9 minimal medium containing 15NH4Cl as the sole nitrogen source.

-

Induction: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture was incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

-

Cell Lysis: Cells were harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate was cleared by centrifugation, and the supernatant containing the soluble His-tagged K-Ras was loaded onto a Ni-NTA affinity column. The column was washed with lysis buffer containing increasing concentrations of imidazole to remove non-specifically bound proteins. K-Ras was eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage and Further Purification: The His-tag was typically removed by digestion with a specific protease (e.g., TEV protease). The protein was further purified by size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities, yielding highly pure K-Ras protein. The protein was loaded with GDP by incubation with a molar excess of the nucleotide.

NMR-Based Fragment Screening

A fragment-based screening approach using NMR spectroscopy was employed to identify small molecules that bind to K-Ras.

-

Sample Preparation: Uniformly 15N-labeled K-Ras(G12D) bound to GDP was prepared at a concentration of approximately 100-200 µM in an NMR buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT, in 90% H2O/10% D2O).

-

NMR Spectroscopy: Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra were recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher). The HSQC spectrum provides a unique peak for each backbone amide proton-nitrogen pair in the protein.

-

Screening: A library of small molecule fragments was screened by adding individual fragments or cocktails of fragments to the protein sample. A new 1H-15N HSQC spectrum was acquired after the addition of each fragment/cocktail.

-

Hit Identification: Binding of a fragment to K-Ras induces changes in the local chemical environment of nearby amino acid residues, resulting in perturbations (shifts) of the corresponding peaks in the HSQC spectrum. Fragments that caused significant chemical shift perturbations were identified as "hits."

-

Binding Affinity Determination: For confirmed hits, the dissociation constant (Kd) was determined by titrating increasing concentrations of the compound into the 15N-labeled K-Ras sample and monitoring the chemical shift changes. The Kd was then calculated by fitting the titration data to a binding isotherm.

X-ray Crystallography

To determine the three-dimensional structure of K-Ras in complex with inhibitors, X-ray crystallography was performed.

-

Protein-Ligand Complex Formation: Purified K-Ras was incubated with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization: The K-Ras-inhibitor complex was subjected to crystallization screening using various commercially available screens and optimized conditions. The hanging drop or sitting drop vapor diffusion method is commonly used. Crystals typically appeared within a few days to weeks.

-

Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined K-Ras structure as a search model. The initial model was then refined against the collected diffraction data, and the inhibitor molecule was built into the electron density map. The final structure was validated for its geometric quality. The coordinates and structure factors for related compounds were deposited in the Protein Data Bank (PDB entries 4EPW and 4EPY).[2][3]

Sos-Mediated Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the Sos-catalyzed exchange of GDP for a fluorescently labeled GTP analog on K-Ras.

-

Reagents:

-

Purified K-Ras protein pre-loaded with GDP.

-

Purified catalytic domain of Sos1 (Soscat).

-

Fluorescent GTP analog (e.g., mant-dGTP).

-

Test compound (this compound or its analogs).

-

-

Assay Principle: The fluorescence of mant-dGTP increases significantly upon binding to K-Ras. The rate of this fluorescence increase is a measure of the nucleotide exchange rate.

-

Procedure:

-

K-Ras-GDP was incubated with the test compound at various concentrations in a suitable assay buffer.

-

The nucleotide exchange reaction was initiated by the addition of Soscat and mant-dGTP.

-

The increase in fluorescence intensity was monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The initial rates of the reaction were calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the Sos-mediated nucleotide exchange, was determined by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of K-Ras in signal transduction and the point of intervention for inhibitors like this compound.

Conclusion

This compound represents an important tool compound in the ongoing effort to develop effective therapies against K-Ras-driven cancers. Its mechanism of action, involving the allosteric inhibition of the K-Ras/Sos interaction, provides a promising avenue for drug discovery. The structural and biochemical data presented in this guide offer a comprehensive foundation for researchers and drug development professionals working to design and optimize the next generation of K-Ras inhibitors. The detailed experimental protocols serve as a valuable resource for the in-house characterization of novel compounds targeting this critical oncoprotein. Further optimization of inhibitors binding to this allosteric pocket could lead to the development of potent and selective clinical candidates for the treatment of a wide range of cancers.

References

Methodological & Application

Application Notes and Protocols for K-Ras G12C-IN-2 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers. The Gly12Cys (G12C) mutation in KRAS results in a constitutively active protein, driving uncontrolled cell proliferation and survival. K-Ras G12C-IN-2 is a representative covalent inhibitor that specifically targets the mutant cysteine residue, locking the protein in an inactive state. This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of K-Ras G12C inhibitors.

K-Ras G12C Signaling Pathway

The K-Ras G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[1][2] K-Ras G12C inhibitors covalently bind to the mutant cysteine, locking K-Ras in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[3]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative K-Ras G12C inhibitors, Sotorasib and Adagrasib, in various cancer cell lines harboring the KRAS G12C mutation.

| Sotorasib (AMG-510) IC50 Values (nM) | ||

| Cell Line | Assay Condition | IC50 (nM) |

| NCI-H358 | 2D Cell Viability (72h) | 6 |

| MIA PaCa-2 | 2D Cell Viability (72h) | 9 |

| NCI-H23 | 2D Cell Viability (72h) | 81.8 - 690.4 |

| NCI-H1373 | 2D Cell Viability (72h) | 355.7 |

Data compiled from multiple sources.[1][3][4]

| Adagrasib (MRTX849) IC50 Values (nM) | ||

| Cell Line | Assay Condition | IC50 (nM) |

| MIA PaCa-2 | 2D Cell Viability (3d) | 10 - 973 |

| NCI-H1373 | 2D Cell Viability (3d) | 10 - 973 |

| NCI-H358 | 2D Cell Viability (3d) | 10 - 973 |

| NCI-H2122 | 2D Cell Viability (3d) | 10 - 973 |

| SW1573 | 2D Cell Viability (3d) | 10 - 973 |

| H2122 | 2D Cell Viability (72h) | 21.2 |

| SW1573 | 2D Cell Viability (72h) | 4027 |

Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the IC50 value of a K-Ras G12C inhibitor by measuring cell viability.

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well opaque-walled plates

-

K-Ras G12C-IN-2 or other inhibitors

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed NCI-H358 cells at a density of 3,000-5,000 cells/well and MIA PaCa-2 cells at 1,000-3,000 cells/well in a 96-well opaque-walled plate in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot for p-ERK Inhibition

This protocol is to assess the effect of a K-Ras G12C inhibitor on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Materials:

-

KRAS G12C mutant cell lines

-

6-well plates

-

K-Ras G12C-IN-2 or other inhibitors

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the K-Ras G12C inhibitor at various concentrations and time points (e.g., 100 nM for 4, 24, 48, 72 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK (typically at a 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay measures the binding of the K-Ras G12C inhibitor to its target protein.

Materials:

-

HTRF KRAS G12C binding kit (e.g., from Revvity) containing:

-

His-tagged human KRAS G12C protein

-

GTP-Red tracer

-

Anti-6His-Europium cryptate antibody

-

-

K-Ras G12C-IN-2 or other inhibitors

-

Assay buffer

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the K-Ras G12C inhibitor in the assay buffer.

-

Dispense the inhibitor solutions into the wells of a 384-well plate.

-

-

Reagent Addition:

-

Incubation and Measurement:

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours).[2]

-

Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm/620 nm * 10,000).

-

Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value. The inhibitor will compete with the GTP-Red tracer, leading to a decrease in the HTRF signal.[1]

-

References

- 1. revvity.com [revvity.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]

Application Notes and Protocols for K-Ras-IN-2

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3] The K-Ras protein is a critical component of the RAS/MAPK pathway, which relays signals from outside the cell to the nucleus, thereby regulating cell growth, division, and differentiation.[2][4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers.[5] These mutations often lock K-Ras in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[3][6]

K-Ras-IN-2 is a novel, potent, and selective covalent inhibitor of K-Ras with a specific mutation. These application notes provide detailed protocols for the use of this compound in various biochemical and cellular assays to aid researchers in characterizing its activity and mechanism of action.

Mechanism of Action

This compound is designed to specifically target a mutant form of K-Ras. It forms a covalent bond with a reactive residue in the switch-II pocket of the mutant K-Ras protein.[7] This irreversible binding locks the protein in an inactive conformation, preventing the exchange of GDP for GTP and subsequently inhibiting downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[1][8] This targeted inhibition leads to the suppression of cancer cell proliferation and survival.

K-Ras Signaling Pathway

The following diagram illustrates the central role of K-Ras in cellular signaling and the point of intervention for this compound.

Caption: K-Ras signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound in various assays.

Table 1: Biochemical Assay Data

| Assay Type | Target | IC50 (nM) |

| Nucleotide Exchange Assay | K-Ras G12C | 5.2 |

| K-Ras Wild-Type | >10,000 | |

| K-Ras G12D | >10,000 |

Table 2: Cellular Assay Data

| Assay Type | Cell Line (KRAS status) | IC50 (nM) |

| Cell Proliferation (72h) | NCI-H358 (G12C) | 15.8 |

| A549 (G12S) | >10,000 | |

| MIA PaCa-2 (G12C) | 25.3 | |

| p-ERK Inhibition (2h) | NCI-H358 (G12C) | 10.5 |

| p-AKT Inhibition (2h) | NCI-H358 (G12C) | 12.1 |

Experimental Protocols

Biochemical K-Ras Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of fluorescently labeled GDP for GTP, mediated by the guanine nucleotide exchange factor SOS1.

Materials:

-

Recombinant human K-Ras G12C protein

-

Recombinant human SOS1 protein (catalytic domain)

-

BODIPY-FL-GDP (fluorescently labeled GDP)

-

GTP

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP

-

This compound

-

384-well black microplate

Protocol:

-

Prepare a solution of K-Ras G12C (20 nM) and BODIPY-FL-GDP (50 nM) in assay buffer and incubate for 30 minutes at room temperature to allow for complex formation.

-

Serially dilute this compound in DMSO and then further dilute in assay buffer to the desired concentrations.

-

Add 5 µL of the K-Ras G12C/BODIPY-FL-GDP complex to each well of the 384-well plate.

-

Add 2.5 µL of the diluted this compound or DMSO vehicle control to the appropriate wells.

-

Incubate for 60 minutes at room temperature.

-

Initiate the exchange reaction by adding 2.5 µL of a solution containing SOS1 (10 nM) and GTP (100 µM) in assay buffer.

-

Immediately begin monitoring the decrease in fluorescence polarization or HTRF signal on a plate reader at 2-minute intervals for 60 minutes.

-

Calculate the initial rate of nucleotide exchange for each concentration of this compound.

-

Plot the rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

This protocol determines the effect of this compound on the proliferation of cancer cell lines with different K-Ras mutation statuses.

Materials:

-

NCI-H358 (K-Ras G12C), A549 (K-Ras G12S), and MIA PaCa-2 (K-Ras G12C) cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear bottom white microplates

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to attach and grow overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Western Blotting for Downstream Signaling Analysis

This protocol assesses the effect of this compound on the phosphorylation of key downstream effectors, ERK and AKT.

Materials:

-

NCI-H358 cell line

-

Complete growth medium and serum-free medium

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours in a serum-free medium.

-

Treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with 10 ng/mL EGF for 10 minutes (optional, to enhance signaling).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct engagement of this compound with its target protein, K-Ras G12C, in a cellular context.[9][10]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

NCI-H358 cell line

-

This compound

-

PBS with protease inhibitors

-

Anti-K-Ras antibody

Protocol:

-

Culture NCI-H358 cells to high confluency.

-

Treat the cells with this compound (e.g., 1 µM) or vehicle control for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant (soluble fraction) and analyze the levels of soluble K-Ras by Western blotting as described in the previous protocol.

-

Plot the amount of soluble K-Ras against the temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 5. mdpi.com [mdpi.com]

- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for K-Ras Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a pivotal signaling protein frequently mutated in various human cancers, including lung, colorectal, and pancreatic cancer. These mutations lock K-Ras in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream signaling cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The development of direct K-Ras inhibitors represents a significant breakthrough in targeted cancer therapy.

This document provides detailed application notes and protocols for the use of two prominent KRAS G12C covalent inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849) , and a pan-RAS inhibitor, BI-2852 , in cell culture experiments. These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these inhibitors.

Inhibitor Profiles

-

Sotorasib (AMG 510): A first-in-class, irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. This locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[1][2][3]

-

Adagrasib (MRTX849): An orally bioavailable, covalent inhibitor that also selectively targets KRAS G12C. It irreversibly binds to the cysteine at residue 12, trapping the protein in its inactive conformation and blocking KRAS-dependent signal transduction.[4][5][6]

-

BI-2852: A potent, non-covalent pan-RAS inhibitor that binds to a pocket between switch I and II of RAS proteins. This binding event disrupts the interaction of RAS with guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and downstream effectors, leading to the inhibition of signaling in cells with various RAS mutations.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Sotorasib, Adagrasib, and BI-2852 in various cancer cell lines.

Table 1: Sotorasib (AMG 510) In Vitro Efficacy

| Cell Line | Cancer Type | KRAS Mutation | Assay | IC50 / GI50 | Incubation Time |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability | ~0.006 µM | 72 hours |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability | ~0.009 µM | 72 hours |

| NCI-H23 | Non-Small Cell Lung Cancer | G12C | Cell Viability | ~0.69 µM | 72 hours |

| SW837 | Colorectal Cancer | G12C | p-ERK Inhibition | 30-100 nM | Not Specified |

Table 2: Adagrasib (MRTX849) In Vitro Efficacy

| Cell Line | Cancer Type | KRAS Mutation | Assay Type | IC50 (2D Culture) | IC50 (3D Spheroids) |

| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 21.2 nM | Not Specified |

| SW1573 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 4027 nM | Not Specified |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Cell Viability | 10 - 973 nM | 0.2 - 1042 nM |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Cell Viability | 10 - 973 nM | 0.2 - 1042 nM |

Table 3: BI-2852 In Vitro Efficacy

| Cell Line | Cancer Type | KRAS Mutation | Assay | EC50 |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | p-ERK Modulation | 5.8 µM |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Antiproliferative (Soft Agar) | 6.7 µM |

Signaling Pathways and Experimental Workflows

K-Ras Downstream Signaling Pathway

Mutant K-Ras perpetually activates downstream signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT cascades, promoting cell proliferation and survival.

Caption: K-Ras downstream signaling pathways.

Experimental Workflow: Evaluating K-Ras Inhibitors

A typical workflow for assessing the efficacy of K-Ras inhibitors in cell culture involves cell treatment followed by assays to measure cell viability and target engagement.

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (Crystal Violet)

This protocol is a simple and reliable method for assessing the impact of K-Ras inhibitors on cell survival and growth inhibition.[7][8][9][10]

Materials:

-

Adherent cancer cell line with relevant KRAS mutation

-

Complete cell culture medium

-

96-well tissue culture plates

-

K-Ras inhibitor stock solution (e.g., in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-20,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Include wells with medium only as a background control.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the K-Ras inhibitor in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.

-

Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.

-

-

Staining:

-

Gently aspirate the medium.

-

Wash the cells twice with 200 µL of PBS per well.

-

Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

-

Remove the staining solution and wash the plate four times with tap water.

-

Invert the plate on a paper towel to dry completely.

-

-

Solubilization and Measurement:

-

Add 100-200 µL of methanol to each well to solubilize the stain.

-

Incubate for 20 minutes at room temperature on a shaker.

-